DDR1/DDR2 Biochemical Selectivity
Ddr1-IN-4 demonstrates 64-fold biochemical selectivity for DDR1 (IC50 = 29 nM) over DDR2 (IC50 = 1.9 μM) [1]. In contrast, the commonly cited probe DDR1-IN-1 exhibits only 4-fold selectivity (DDR1 IC50 = 105 nM; DDR2 IC50 = 413 nM) [2], while 7rh exhibits ~15-fold selectivity based on reported IC50 values (DDR1 IC50 = 6.8-13.1 nM; DDR2 IC50 = 101.4-203 nM) .
| Evidence Dimension | Biochemical selectivity ratio (DDR2 IC50 / DDR1 IC50) |
|---|---|
| Target Compound Data | DDR1 IC50 = 29 nM; DDR2 IC50 = 1.9 μM; Ratio = 65.5-fold |
| Comparator Or Baseline | DDR1-IN-1: DDR1 IC50 = 105 nM, DDR2 IC50 = 413 nM (Ratio = 3.9-fold) [2]; 7rh: DDR1 IC50 = 6.8-13.1 nM, DDR2 IC50 = 101.4-203 nM (Ratio = ~15-fold) |
| Quantified Difference | Ddr1-IN-4 selectivity margin exceeds DDR1-IN-1 by >16-fold; exceeds 7rh by >4-fold |
| Conditions | Biochemical kinase activity assay using recombinant DDR1 and DDR2 kinase domains |
Why This Matters
A 64-fold selectivity window substantially reduces the probability of confounding DDR2-mediated effects in cellular and in vivo experiments, enabling cleaner target validation.
- [1] Richter H, Satz AL, Berst F, et al. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. ACS Chem Biol. 2019;14(1):37-49. View Source
- [2] Kim HG, Tan L, Weisberg EL, et al. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS Chem Biol. 2013;8(10):2145-2150. View Source
